(3-(Furan-2-yl)pyrazin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Furan-2-yl)pyrazin-2-yl)methanamine is an organic compound that features a furan ring and a pyrazine ring connected by a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Furan-2-yl)pyrazin-2-yl)methanamine typically involves the reaction of furan-2-carbaldehyde with 2-aminopyrazine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the methanamine linkage .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3-(Furan-2-yl)pyrazin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan and pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the furan or pyrazine rings .
Scientific Research Applications
(3-(Furan-2-yl)pyrazin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(Furan-2-yl)pyrazin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3-(Furan-2-yl)pyrazol-4-yl)chalcones: These compounds share a similar furan ring but differ in the pyrazine ring structure.
(5-(Pyridin-3-yl)furan-2-yl)methanamine: This compound has a pyridine ring instead of a pyrazine ring.
Uniqueness
(3-(Furan-2-yl)pyrazin-2-yl)methanamine is unique due to its specific combination of furan and pyrazine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
[3-(furan-2-yl)pyrazin-2-yl]methanamine |
InChI |
InChI=1S/C9H9N3O/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8/h1-5H,6,10H2 |
InChI Key |
HUHGVWNEEIVHFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.